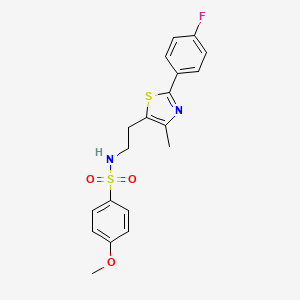

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

CAS No.: 894005-52-8

Cat. No.: VC5176763

Molecular Formula: C19H19FN2O3S2

Molecular Weight: 406.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894005-52-8 |

|---|---|

| Molecular Formula | C19H19FN2O3S2 |

| Molecular Weight | 406.49 |

| IUPAC Name | N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3 |

| Standard InChI Key | QINBNSULBDASKP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

Synthesis and Preparation

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonamide group with an appropriate organic moiety. For compounds similar to N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, synthesis might involve the coupling of a thiazole derivative with a methoxybenzenesulfonamide precursor.

Biological Activity and Applications

Sulfonamide derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. While specific data on N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not available, related compounds have shown promising results:

-

Antimicrobial Activity: Thiazole-based compounds have demonstrated effectiveness against various bacterial and fungal species .

-

Anticancer Activity: Some sulfonamide derivatives exhibit anticancer properties by inhibiting cell growth or inducing apoptosis in cancer cells .

Research Findings and Future Directions

Given the lack of specific research on N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, future studies could focus on its synthesis, biological evaluation, and potential applications in medicine. The compound's structural features suggest it might be a candidate for further investigation in pharmacology.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide | C18H16FN3O4S2 | 421.5 g/mol | Not specified |

| Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | C13H12FNO2S | 265.31 g/mol | Not specified |

| Thiourea, N-(2-(4-fluorophenyl)ethyl)-N'-2-thiazolyl- | C12H12FN3S2 | 281.4 g/mol | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume